molecular formula C15H12Cl2F3N3 B1401690 4-Chloro-N'-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine CAS No. 1311283-98-3

4-Chloro-N'-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine

Cat. No.: B1401690
CAS No.: 1311283-98-3
M. Wt: 362.2 g/mol
InChI Key: GTAUKKIKEBBHQM-UHFFFAOYSA-N
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Description

4-Chloro-N’-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine is a synthetic organic compound characterized by its complex structure, which includes chloro, trifluoromethyl, pyridinyl, and benzamidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N’-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyridinyl Intermediate: The synthesis begins with the preparation of the 6-chloro-4-trifluoromethyl-pyridin-2-yl intermediate through a series of halogenation and trifluoromethylation reactions.

    Coupling with Benzamidine: The pyridinyl intermediate is then coupled with N,N-dimethyl-benzamidine under specific reaction conditions, often involving the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N’-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro groups can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

4-Chloro-N’-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It may be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-N’-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N’-(6-chloro-4-methyl-pyridin-2-yl)-N,N-dimethyl-benzamidine
  • 4-Chloro-N’-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-diethyl-benzamidine

Uniqueness

4-Chloro-N’-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-N,N-dimethyl-benzamidine is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and potential for specific biological interactions. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

4-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]-N,N-dimethylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2F3N3/c1-23(2)14(9-3-5-11(16)6-4-9)22-13-8-10(15(18,19)20)7-12(17)21-13/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAUKKIKEBBHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NC1=NC(=CC(=C1)C(F)(F)F)Cl)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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